molecular formula C19H26O2 B602010 Levonorgestrel Impurity N CAS No. 4222-96-2

Levonorgestrel Impurity N

Cat. No. B602010
CAS RN: 4222-96-2
M. Wt: 286.42
InChI Key:
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Description

Levonorgestrel Impurity N, also known as 13-Ethylgon-5(10)en-3,17-dione, is a derivative of Levonorgestrel . It has a molecular formula of C19H26O2 and a molecular weight of 286.41 .

Scientific Research Applications

Environmental Risk Assessment

Tang et al. (2012) conducted batch experiments and laboratory microcosm studies to assess the environmental risk of levonorgestrel, particularly focusing on its adsorption and degradation in soils. The study utilized the Freundlich and Langmuir models to examine levonorgestrel's affinity for various soils and found that total organic carbon significantly influenced its adsorption process. The degradation kinetics followed a first-order reaction, indicating a concentration-dependent degradation rate that was microbially mediated. This research contributes to understanding the environmental behavior of levonorgestrel, including impurities like Levonorgestrel Impurity N (Tang et al., 2012).

Analytical Chemistry and Quality Control

Chankvetadze et al. (2003) compared capillary liquid chromatography (CLC) and capillary electrochromatography (CEC) for determining the enantiomeric purity of levonorgestrel. This study is significant for quality control in pharmaceutical manufacturing, where the purity and specific configuration of compounds, including Levonorgestrel Impurity N, are crucial (Chankvetadze et al., 2003).

Ecotoxicology and Wildlife Impact

Säfholm et al. (2012) explored the impact of levonorgestrel on the frog Xenopus tropicalis, revealing that environmental concentrations of the compound impaired oogenesis (egg development) in adult frogs. The study highlights concerns about progestogenic pollutants, including impurities like Levonorgestrel Impurity N, and their potential threat to wildlife reproduction (Säfholm et al., 2012).

Reproductive Biology

Lalitkumar et al. (2007) investigated the effects of levonorgestrel on the attachment of human embryos to an in vitro endometrial construct. While mifepristone inhibited blastocyst attachment, levonorgestrel did not impair this process. This research is relevant for understanding the actions of progestins, including impurities, on human reproductive biology (Lalitkumar et al., 2007).

Contraceptive Research

Sivin (2003) provided a comprehensive review of levonorgestrel-releasing implants, including safety, effectiveness, and side effects. This research is pertinent to the development and improvement of contraceptive methods, where understanding the actions of impurities like Levonorgestrel Impurity N is critical (Sivin, 2003).

Safety And Hazards

Levonorgestrel Impurity N should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and it should be used only in well-ventilated areas . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYOSZYGTZFADU-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Ethylgon-5(10)en-3,17-dione

CAS RN

4222-96-2
Record name delta5(10)-Levodione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.5(10)-LEVODIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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